2-Methyl-1-(pyridin-3-yl)pent-1-en-3-one oxime
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Overview
Description
2-methyl-1-(pyridin-3-yl)pent-1-en-3-one oxime is an organic compound that features a pyridine ring attached to a pentenone structure with an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(pyridin-3-yl)pent-1-en-3-one oxime typically involves the reaction of 2-methyl-1-(pyridin-3-yl)pent-1-en-3-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The oxime formation is confirmed by spectroscopic methods such as IR and NMR .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(pyridin-3-yl)pent-1-en-3-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
2-methyl-1-(pyridin-3-yl)pent-1-en-3-one oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-1-(pyridin-3-yl)pent-1-en-3-one oxime involves its interaction with biological targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, altering the function of the target molecule. This interaction can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-3-yl)-1H-benzo[d]imidazoles
- 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives
Uniqueness
2-methyl-1-(pyridin-3-yl)pent-1-en-3-one oxime is unique due to its specific structure, which combines a pyridine ring with an oxime functional group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-[(E)-2-methyl-3-nitrosopent-1-enyl]pyridine |
InChI |
InChI=1S/C11H14N2O/c1-3-11(13-14)9(2)7-10-5-4-6-12-8-10/h4-8,11H,3H2,1-2H3/b9-7+ |
InChI Key |
ZJNKUZQXZJOGMM-VQHVLOKHSA-N |
Isomeric SMILES |
CCC(/C(=C/C1=CN=CC=C1)/C)N=O |
Canonical SMILES |
CCC(C(=CC1=CN=CC=C1)C)N=O |
Origin of Product |
United States |
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